

Application Notes and Protocols for CH-Piata Analytical Standards

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-Piata (N-cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged in the recreational drug market.[1][2][3] Structurally, it belongs to the indole-3-acetamide class of synthetic cannabinoids.[2][4][5] Due to its recent appearance, comprehensive pharmacological and toxicological data are still being gathered.[1] [3] These application notes provide detailed protocols for the handling, preparation, and analysis of **CH-Piata** analytical standards for research purposes, focusing on ensuring accurate and reproducible results.

CH-Piata is structurally similar to other known synthetic cannabinoids and is intended for research and forensic applications.[4] Its molecular formula is $C_{21}H_{30}N_2O$, and it has a formula weight of 326.5 g/mol .[4] Studies have shown that **CH-Piata** acts as an agonist at the cannabinoid 1 and 2 (CB1 and CB2) receptors, though some research suggests it exhibits weak activity or even antagonistic properties at these receptors.[2][6][7]

Materials and Reagents Analytical Standard

CH-Piata analytical reference standard (≥98% purity)[4]



Solvents and Reagents

- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Human liver microsomes (for metabolism studies)
- NADPH regenerating system (for metabolism studies)
- Phosphate buffer (for metabolism studies)

Experimental Protocols Standard Solution Preparation

Accurate preparation of standard solutions is critical for quantitative analysis.

Procedure:

- Primary Stock Solution (1 mg/mL):
 - Accurately weigh approximately 1.0 mg of the CH-Piata analytical standard.
 - Dissolve the standard in 1.0 mL of methanol in a volumetric flask.
 - Sonicate for 5-10 minutes to ensure complete dissolution.
- Working Standard Solutions:
 - Perform serial dilutions of the primary stock solution with methanol or the initial mobile phase composition to prepare a series of working standard solutions.



 Suggested concentration ranges for calibration curves are typically from 1 ng/mL to 1000 ng/mL.

Sample Preparation for In Vitro Metabolism Studies

This protocol outlines the incubation of **CH-Piata** with human liver microsomes (HLMs) to identify potential metabolites.

Procedure:

- Incubation Mixture:
 - In a microcentrifuge tube, combine the following:
 - Phosphate buffer (e.g., 100 mM, pH 7.4)
 - Human liver microsomes (final concentration of 0.5-1.0 mg/mL)
 - **CH-Piata** working solution (final concentration of 1-10 μM)
- Pre-incubation:
 - Pre-incubate the mixture at 37°C for 5 minutes.
- Initiation of Reaction:
 - Add an NADPH regenerating system to initiate the metabolic reaction.
- Incubation:
 - Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
- Termination of Reaction:
 - Stop the reaction by adding an equal volume of ice-cold acetonitrile.
- Protein Precipitation:



- Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
- Sample Collection:
 - Transfer the supernatant to a new tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method provides a sensitive and selective approach for the quantification of **CH-Piata** and its metabolites.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)

LC Conditions:

- Column: A C18 reversed-phase column is suitable for the separation of CH-Piata and its metabolites.
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the analytes.
- Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.6 mL/min).
- Injection Volume: 5-10 μL.

MS/MS Conditions:



- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for CH-Piata and its expected metabolites should be monitored. Based on available literature, the parent compound can be monitored.[8]
- Collision Energy: Optimize for each MRM transition to achieve the best sensitivity.

Data Presentation

Quantitative data should be summarized in clear and concise tables.

Table 1: LC-MS/MS Parameters for CH-Piata Analysis

Parameter	Value	
LC System	UHPLC	
Column	C18 (e.g., 2.1 x 100 mm, 1.8 µm)	
Mobile Phase A	Water + 0.1% Formic Acid + 5 mM Ammonium Formate	
Mobile Phase B	Acetonitrile + 0.1% Formic Acid	
Flow Rate	0.4 mL/min	
Injection Volume	5 μL	
MS System	Triple Quadrupole	
Ionization Mode	ESI Positive	
MRM Transition (Parent)	To be determined empirically	
Collision Energy	To be determined empirically	

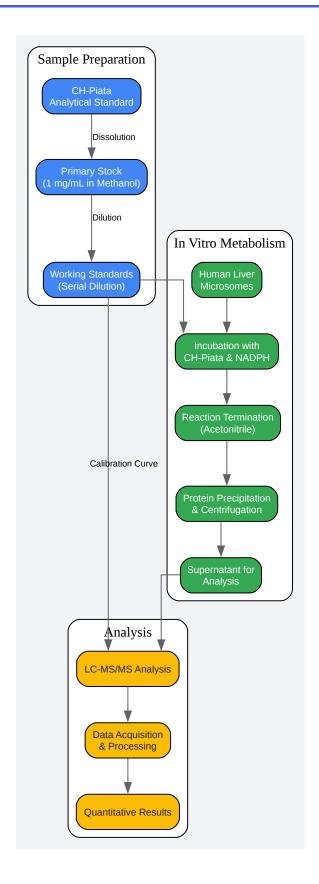
Table 2: Calibration Curve Data for CH-Piata



Concentration (ng/mL)	Peak Area (Mean ± SD, n=3)	Accuracy (%)	Precision (%RSD)
1			
5	_		
10	_		
50	_		
100	_		
500	_		
1000	_		

Visualizations

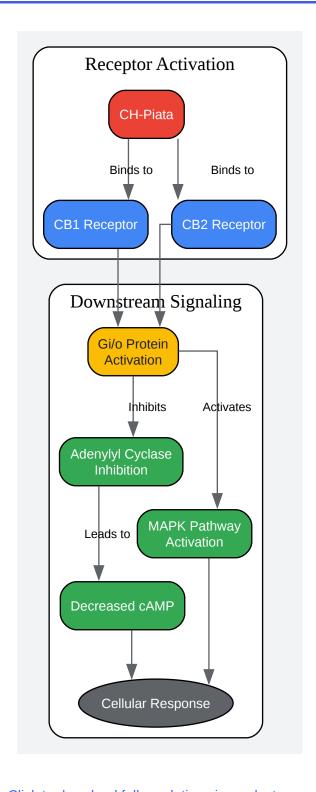




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Caption: Experimental workflow for the analysis of CH-Piata.





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Caption: Conceptual signaling pathway of CH-Piata.



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